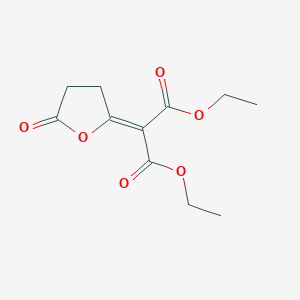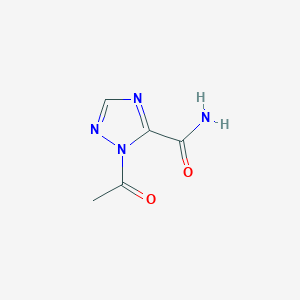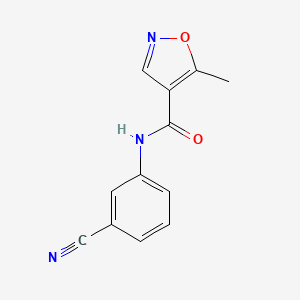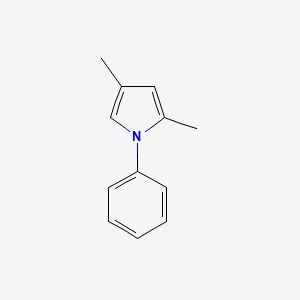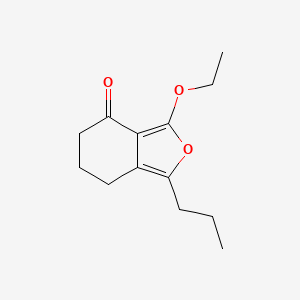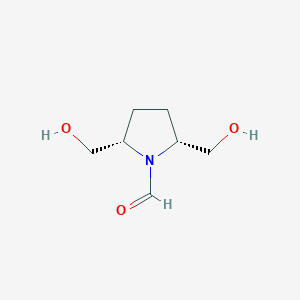
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring two hydroxymethyl groups and an aldehyde group attached to a pyrrolidine ring, makes it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Functional Group Introduction: Hydroxymethyl groups are introduced through reactions involving formaldehyde and appropriate catalysts.
Aldehyde Formation: The aldehyde group is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Dess-Martin periodinane, or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of hydroxymethyl and aldehyde groups, which confer distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, making it valuable for studies involving stereochemistry and enantioselectivity.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c9-3-6-1-2-7(4-10)8(6)5-11/h5-7,9-10H,1-4H2/t6-,7+ |
Clé InChI |
ZXZXYVOTWCBUHG-KNVOCYPGSA-N |
SMILES isomérique |
C1C[C@H](N([C@H]1CO)C=O)CO |
SMILES canonique |
C1CC(N(C1CO)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


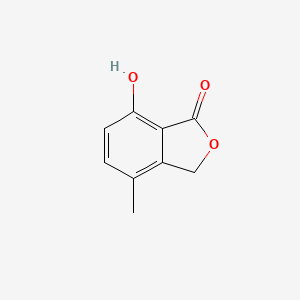
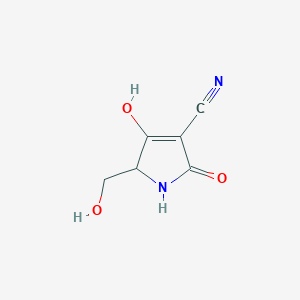
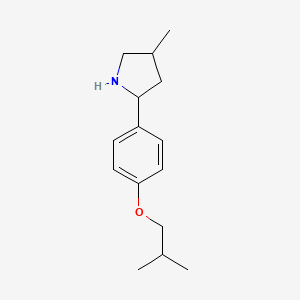
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
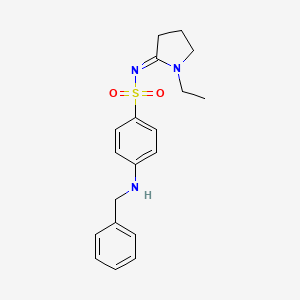
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
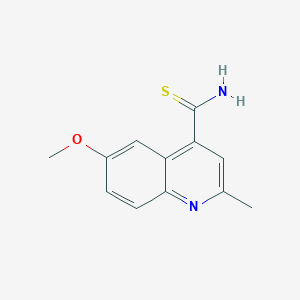
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
